Exjade Fe3+ chelate
Overview
Description
Deferasirox Fe3(addition) chelate is a compound primarily used as an iron chelator. It is designed to bind excess iron in the body, forming a stable complex that can be excreted, thus preventing iron overload. This compound is particularly useful in treating conditions like beta-thalassemia and other chronic anemias where patients require frequent blood transfusions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deferasirox Fe3(addition) chelate is synthesized through a series of chemical reactions involving deferasirox and ferric ions. The process typically involves dissolving deferasirox in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding a ferric salt, like ferric chloride, under controlled conditions to form the chelate .
Industrial Production Methods
Industrial production of deferasirox Fe3(addition) chelate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Deferasirox Fe3(addition) chelate primarily undergoes chelation reactions, where it forms stable complexes with ferric ions. It can also participate in redox reactions due to the presence of iron.
Common Reagents and Conditions
Chelation: Ferric chloride or other ferric salts in solvents like DMSO.
Redox Reactions: Involves oxidizing or reducing agents depending on the desired outcome.
Major Products
The major product of the chelation reaction is the deferasirox Fe3(addition) chelate itself. In redox reactions, the products depend on the specific reagents used but may include various iron complexes .
Scientific Research Applications
Deferasirox Fe3(addition) chelate has a wide range of applications in scientific research:
Mechanism of Action
Deferasirox Fe3(addition) chelate works by binding to free ferric ions in the body, forming a stable complex that is excreted through the bile. This reduces the levels of free iron, which can be toxic at high concentrations. The molecular targets include ferric ions, and the pathways involved are primarily related to iron metabolism and excretion .
Comparison with Similar Compounds
Similar Compounds
Deferoxamine: Another iron chelator used for treating iron overload.
Deferiprone: An oral iron chelator with a different mechanism of action.
Uniqueness
Deferasirox Fe3(addition) chelate is unique due to its high affinity for ferric ions and its ability to be administered orally, providing a convenient treatment option for patients. It also has a longer half-life compared to other chelators, allowing for once-daily dosing .
Properties
IUPAC Name |
4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4.Fe/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h1-12,25-26H,(H,27,28);/q;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQALTGEPFNCIY-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FeN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856160 | |
Record name | Iron(3+) 4-[3,5-bis(2-oxidophenyl)-1H-1,2,4-triazol-1-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
554435-83-5 | |
Record name | Iron(3+) 4-[3,5-bis(2-oxidophenyl)-1H-1,2,4-triazol-1-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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